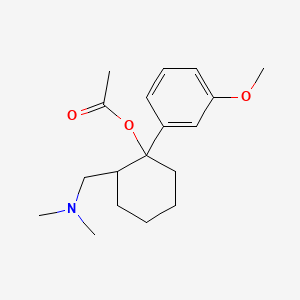
S-Pentyl pentane-1-sulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Pentyl pentane-1-sulfonothioate is an organic compound characterized by the presence of a sulfonothioate group attached to a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Pentyl pentane-1-sulfonothioate typically involves the reaction of pentane-1-sulfonyl chloride with pentyl thiol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
S-Pentyl pentane-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Pentyl pentane-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of S-Pentyl pentane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- S-Butyl butane-1-sulfonothioate
- S-Hexyl hexane-1-sulfonothioate
- S-Propyl propane-1-sulfonothioate
Uniqueness
S-Pentyl pentane-1-sulfonothioate is unique due to its specific chain length and the presence of the sulfonothioate group, which imparts distinct chemical properties. Compared to shorter or longer chain analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
78630-48-5 |
|---|---|
Fórmula molecular |
C10H22O2S2 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-pentylsulfonylsulfanylpentane |
InChI |
InChI=1S/C10H22O2S2/c1-3-5-7-9-13-14(11,12)10-8-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
PXEZIIYEJPYSSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSS(=O)(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


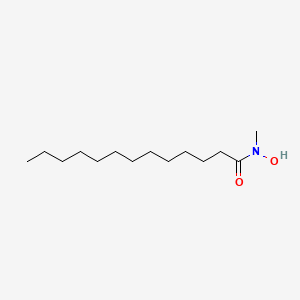
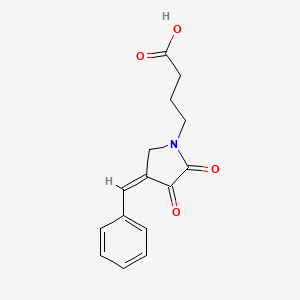
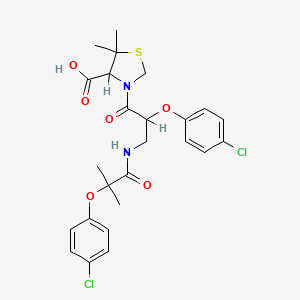
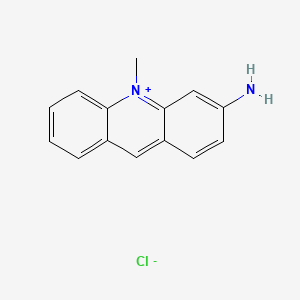
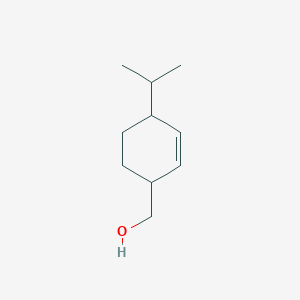
![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
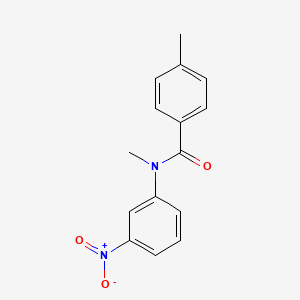
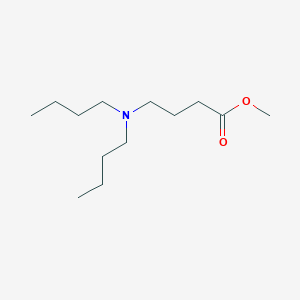
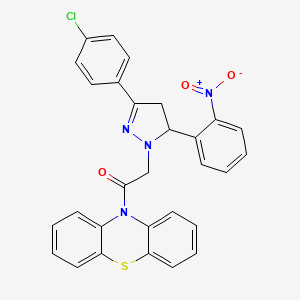
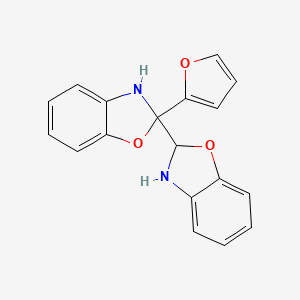
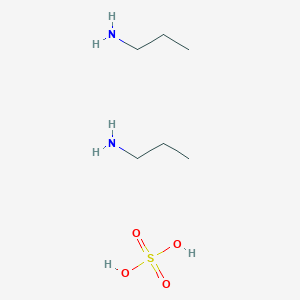
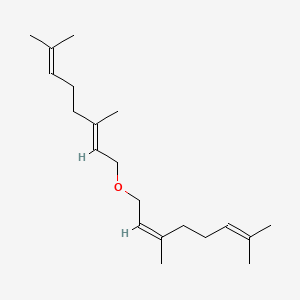
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)
